Cas no 175702-03-1 ((2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-methoxyphenyl)acrylamide])
![(2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-methoxyphenyl)acrylamide] structure](https://fr.kuujia.com/scimg/cas/175702-03-1x500.png)
175702-03-1 structure
Nom du produit:(2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-methoxyphenyl)acrylamide]
(2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-methoxyphenyl)acrylamide] Propriétés chimiques et physiques
Nom et identifiant
-
- (2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-m
- 4,4'-Bis(N-feruloyl)serotonin
- (4-chlorophenyl)-Sulfamoyl azide
- 175702-03-1
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-{2-[5-hydroxy-4-(5-hydroxy-3-{2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]ethyl}-1H-indol-4-yl)-1H-indol-3-yl]ethyl}prop-2-enamide
- CHEMBL4206909
- (E)-N-[2-[5-hydroxy-4-[5-hydroxy-3-[2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]ethyl]-1H-indol-4-yl]-1H-indol-3-yl]ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- (p-chlorophenyl)-Sulfamoyl azide
- DTXSID201307899
- Sulfamoyl azide, (4-chlorophenyl)- (9CI)
- 4,4''-bis(N-feruloyl)serotonin
- 4,4''-Bi[N-(4-hydroxy-3-methoxycinnamoyl)serotonin]
- (2E)-N-{2-[5,5'-dihydroxy-3'-(2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}ethyl)-1H,1'H-[4,4'-biindole]-3-yl]ethyl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enimidic acid
- CHEBI:184799
- (2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-methoxyphenyl)acrylamide]
-
- Piscine à noyau: 1S/C40H38N4O8/c1-51-33-19-23(3-9-29(33)45)5-13-35(49)41-17-15-25-21-43-27-7-11-31(47)39(37(25)27)40-32(48)12-8-28-38(40)26(22-44-28)16-18-42-36(50)14-6-24-4-10-30(46)34(20-24)52-2/h3-14,19-22,43-48H,15-18H2,1-2H3,(H,41,49)(H,42,50)/b13-5+,14-6+
- La clé Inchi: URHRFQQPWDNDQE-ACFHMISVSA-N
- Sourire: OC1C=CC2=C(C(=CN2[H])CCN([H])C(/C=C/C2C=CC(=C(C=2)OC)O)=O)C=1C1=C(C=CC2=C1C(=CN2[H])CCN([H])C(/C=C/C1C=CC(=C(C=1)OC)O)=O)O
Propriétés calculées
- Qualité précise: 702.26896418g/mol
- Masse isotopique unique: 702.26896418g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 52
- Nombre de liaisons rotatives: 13
- Complexité: 1140
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 189Ų
- Le xlogp3: 5.6
(2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-methoxyphenyl)acrylamide] Littérature connexe
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
175702-03-1 ((2E,2'E)-N,N'-[(5,5'-Dihydroxy-1H,1'H-4,4'-biindole-3,3'-diyl)di-2,1-ethanediyl]bis[3-(4-hydroxy-3-methoxyphenyl)acrylamide]) Produits connexes
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
Fournisseurs recommandés
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
